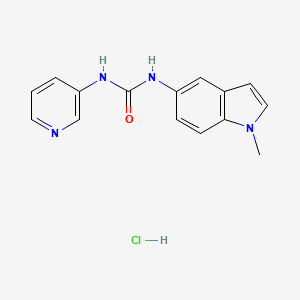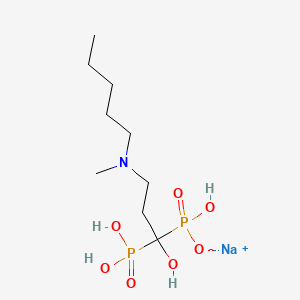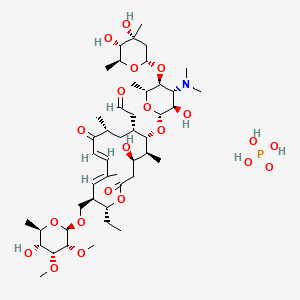
1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride
Übersicht
Beschreibung
SB 200646 hydrochloride: is a potent and selective antagonist of the serotonin 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors. It is known for its high selectivity, being 50 times more selective for the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors compared to the 5-hydroxytryptamine 2A receptor . This compound has shown significant anxiolytic properties and is used primarily in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SB 200646 hydrochloride involves the formation of N-(1-methyl-1H-indol-5-yl)-N’-3-pyridinylurea hydrochloride. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving indole and pyridine derivatives .
Industrial Production Methods: Industrial production methods for SB 200646 hydrochloride are not extensively documented. Typically, such compounds are produced in specialized chemical manufacturing facilities under stringent conditions to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Reaktionstypen: SB 200646 Hydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Indol- und Pyridinrings. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien umfassen Halogenierungsmittel und Nukleophile.
Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise durch Halogenierung Halogenatome in den Indol- oder Pyridinring eingeführt werden, während Reduktion zur Bildung reduzierter Derivate der Verbindung führen kann .
Wissenschaftliche Forschungsanwendungen
SB 200646 Hydrochlorid wird in der wissenschaftlichen Forschung aufgrund seiner selektiven Antagonisierung der Serotonin-5-Hydroxytryptamin-2B- und 5-Hydroxytryptamin-2C-Rezeptoren umfassend eingesetzt. Seine Anwendungen umfassen:
Neurowissenschaften: Untersuchung der Rolle von Serotoninrezeptoren bei Angstzuständen und anderen neurologischen Erkrankungen.
Pharmakologie: Untersuchung der Auswirkungen der Antagonisierung von Serotoninrezeptoren auf verschiedene physiologische und pathologische Prozesse.
Arzneimittelentwicklung: Dient als Leitverbindung für die Entwicklung neuer anxiolytischer und antidepressiver Medikamente.
Wirkmechanismus
SB 200646 Hydrochlorid entfaltet seine Wirkung durch selektive Bindung an und Antagonisierung der Serotonin-5-Hydroxytryptamin-2B- und 5-Hydroxytryptamin-2C-Rezeptoren. Diese Antagonisierung verhindert die Aktivierung dieser Rezeptoren durch Serotonin, wodurch die Neurotransmission moduliert und Angstzustände reduziert werden . Die hohe Selektivität der Verbindung für diese Rezeptoren gegenüber dem 5-Hydroxytryptamin-2A-Rezeptor ist ein Schlüsselaspekt ihres Wirkmechanismus .
Wirkmechanismus
SB 200646 hydrochloride exerts its effects by selectively binding to and antagonizing the serotonin 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors. This antagonism prevents the activation of these receptors by serotonin, thereby modulating neurotransmission and reducing anxiety . The compound’s high selectivity for these receptors over the 5-hydroxytryptamine 2A receptor is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Ketanserin: Ein weiterer Serotoninrezeptor-Antagonist, jedoch mit geringerer Selektivität für die 5-Hydroxytryptamin-2B- und 5-Hydroxytryptamin-2C-Rezeptoren.
RS-127445: Ein selektiver Antagonist für den Serotonin-5-Hydroxytryptamin-2B-Rezeptor.
SB 271046 Hydrochlorid: Ein selektiver Antagonist für den Serotonin-5-Hydroxytryptamin-6-Rezeptor.
Einzigartigkeit: SB 200646 Hydrochlorid ist einzigartig aufgrund seiner hohen Selektivität für die Serotonin-5-Hydroxytryptamin-2B- und 5-Hydroxytryptamin-2C-Rezeptoren, was es zu einem wertvollen Werkzeug in der Forschung macht, die sich auf diese spezifischen Rezeptoren konzentriert .
Eigenschaften
IUPAC Name |
1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O.ClH/c1-19-8-6-11-9-12(4-5-14(11)19)17-15(20)18-13-3-2-7-16-10-13;/h2-10H,1H3,(H2,17,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRYPUQJEDJLHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)NC(=O)NC3=CN=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017649 | |
| Record name | 1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143797-62-0 | |
| Record name | 1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Methyl-1H-5-indolyl)-N'-(3-pyridinyl)ureαhydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline](/img/structure/B1662216.png)

